N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, an amine group, a phenyl group, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical and biological activities .
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of the pyrazole and pyridazine rings, followed by the introduction of the amine, phenyl, and sulfonamide groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridazine rings, which are nitrogen-containing heterocyclic rings. The amine group would be expected to participate in hydrogen bonding, and the phenyl and sulfonamide groups could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridazine rings, as well as the amine, phenyl, and sulfonamide groups. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyridazine rings could contribute to its aromaticity, while the amine, phenyl, and sulfonamide groups could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Activities
The derivatives of 1,3-diazole (the core structure of F2321-0187) have demonstrated potent antibacterial and antimycobacterial effects. Researchers have synthesized related compounds and evaluated their activity against bacterial strains, including Mycobacterium tuberculosis. Notably, certain derivatives exhibited promising anti-tubercular potential .
Antiviral Applications
While not directly studied for F2321-0187, related imidazole compounds have shown antiviral activity. For instance, some derivatives inhibit hepatitis C virus (HCV) replication . Investigating F2321-0187’s potential in viral infections could be worthwhile.
Other Activities
Imidazole-containing compounds have diverse effects, including anti-allergic, antipyretic, antihelmintic, and antifungal properties. While direct evidence for F2321-0187 in these areas is scarce, its structural features hint at broader biological activities.
Mécanisme D'action
Target of Action
The primary targets of the compound F2321-0187 are currently unknown. The compound is a complex structure that contains a pyrazole and pyridazine ring, which are known to interact with various biological targets . .
Mode of Action
Compounds containing a pyrazole or pyridazine ring are known to exhibit a wide range of biological activities . They can interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.
Biochemical Pathways
Pyrazole and pyridazine derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, bacterial infections, and cancer
Result of Action
Compounds containing pyrazole and pyridazine rings have been reported to exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer effects . The specific effects of F2321-0187 would depend on its targets and the biochemical pathways it affects.
Propriétés
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-4-18-5-11-21(12-6-18)32(30,31)28-20-9-7-19(8-10-20)24-22-13-14-23(26-25-22)29-17(3)15-16(2)27-29/h5-15,28H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBKISRXZHYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethylbenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.